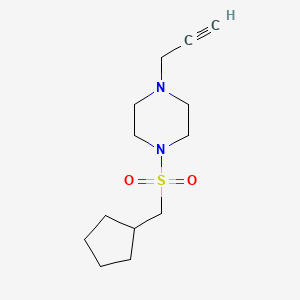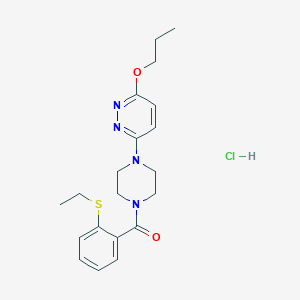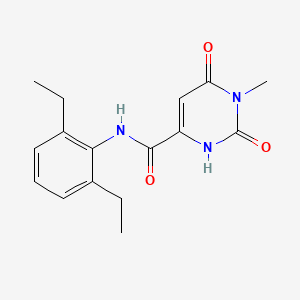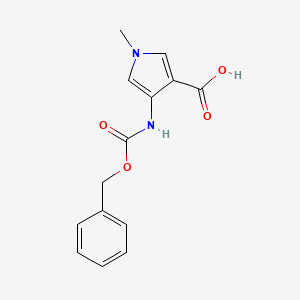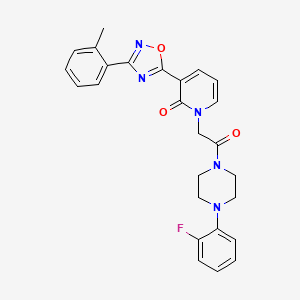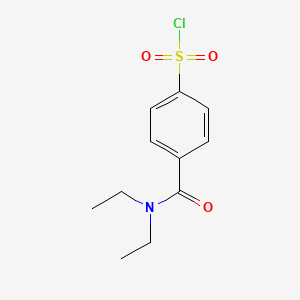
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride" is a functionalized aromatic sulfonyl chloride derivative. Sulfonyl chlorides are a class of organic compounds that contain a sulfonyl group bonded to a chlorine atom. They are commonly used as intermediates in the synthesis of sulfonamides, which are a key structural motif in many pharmaceuticals and agrochemicals. The presence of the diethylcarbamoyl group suggests potential for further chemical modifications and applications in complex organic synthesis.
Synthesis Analysis
The synthesis of aromatic sulfonyl chlorides can be achieved through various methods. One approach involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate to yield bis(sulfonyl chlorides) with additional functional groups . Another method includes the nucleophilic substitution of a nitro group or a halogen in nitro aromatic compounds, followed by persulfonylation and conversion of benzylsulfide groups into sulfonyl chloride moieties . Although these methods do not directly describe the synthesis of "this compound," they provide insight into the general strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group (S(=O)_2) attached to a chlorine atom. The diethylcarbamoyl group adds steric bulk and could influence the reactivity of the sulfonyl chloride. The electronic effects of the substituents on the benzene ring can also affect the compound's reactivity and the orientation of further reactions.
Chemical Reactions Analysis
Sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The diethylcarbamoyl group may participate in reactions typical of carbamates, such as hydrolysis or reactions with amines. The specific reactivity of "this compound" would depend on the nature of the nucleophiles and reaction conditions employed.
Physical and Chemical Properties Analysis
The physical properties of sulfonyl chlorides generally include a high reactivity towards nucleophilic substitution due to the good leaving group ability of the chloride. They are typically solids or viscous liquids at room temperature and may have a pungent odor. The chemical properties are dominated by the electrophilic character of the sulfur center, which facilitates the formation of various derivatives. The presence of the diethylcarbamoyl group could influence the solubility and stability of the compound, potentially making it more lipophilic and less prone to hydrolysis compared to other sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation in Ionic Liquids
Friedel-Crafts sulfonylation reactions have been successfully carried out in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as both unconventional reaction media and Lewis acid catalysts. This method has shown to enhance the reactivity of substrates like benzene and substituted benzenes, yielding almost quantitative results of diaryl sulfones under ambient conditions. The studies emphasize the effect of Lewis acidity of the ionic liquid on the conversion rate of these reactions, providing insights into the mechanistic details through (27)Al NMR spectroscopy (S. Nara, J. Harjani, M. Salunkhe, 2001).
Synthesis and Characterization of Sulfonamides
The sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. This compound was extensively characterized using FTIR, NMR, X-ray diffraction, and thermal analysis, providing valuable data for the development of new materials and drugs. Theoretical studies using Density Functional Theory (DFT) were also conducted to further understand the molecular geometry and electronic properties (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).
Anticancer and Antioxidant Effects of Benzene Sulfonamide Derivatives
A series of new sulfonamide drugs synthesized from benzene sulfonyl chloride derivatives have shown potent anticancer effects against MCF-7 breast carcinoma cell lines. These compounds were characterized using spectral techniques, and their bioavailability was confirmed through pharmacological investigations. The study provides a novel perspective on the potential usage of benzene sulfonamide derivatives as anticancer agents, expanding the therapeutic options available for cancer treatment (H. Mohamed, M. Abdelgawad, Momtaz Y Hegab, et al., 2022).
Gas-phase Structure Analysis
The gas-phase structure of 4-nitrobenzene sulfonyl chloride was studied through a combination of electron diffraction and quantum chemical methods. This research provides detailed insights into the molecular structure and is crucial for understanding the reactivity and properties of sulfonyl chloride compounds in various chemical reactions (V. Petrov, V. Petrova, G. Girichev, et al., 2009).
Propiedades
IUPAC Name |
4-(diethylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIMJYCFKOYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
